PDE8B-IN-1

Catalog No.
S539114
CAS No.
M.F
C14H18N8OS
M. Wt
346.41 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
PDE8B-IN-1

Product Name

PDE8B-IN-1

IUPAC Name

5-methyl-3-[[(2R)-4-(1,3-thiazol-2-ylmethyl)morpholin-2-yl]methyl]triazolo[4,5-d]pyrimidin-7-amine

Molecular Formula

C14H18N8OS

Molecular Weight

346.41 g/mol

InChI

InChI=1S/C14H18N8OS/c1-9-17-13(15)12-14(18-9)22(20-19-12)7-10-6-21(3-4-23-10)8-11-16-2-5-24-11/h2,5,10H,3-4,6-8H2,1H3,(H2,15,17,18)/t10-/m1/s1

InChI Key

QGTJGTFOISKMAD-SNVBAGLBSA-N

SMILES

CC1=NC(=C2C(=N1)N(N=N2)CC3CN(CCO3)CC4=NC=CS4)N

solubility

Soluble in DMSO

Synonyms

PF-04671536

Canonical SMILES

CC1=NC(=C2C(=N1)N(N=N2)CC3CN(CCO3)CC4=NC=CS4)N

Isomeric SMILES

CC1=NC(=C2C(=N1)N(N=N2)C[C@H]3CN(CCO3)CC4=NC=CS4)N

The exact mass of the compound 5-methyl-3-[[(2R)-4-(1,3-thiazol-2-ylmethyl)morpholin-2-yl]methyl]triazolo[4,5-d]pyrimidin-7-amine is 346.1324 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

PDE8B-IN-1, also known as PF-04671536, is a highly potent, orally bioavailable, and selective inhibitor of the cAMP-specific phosphodiesterase 8 family, demonstrating an IC50 of 1.3 nM for PDE8B and 1.9 nM for PDE8A. Unlike other phosphodiesterases, the PDE8 family regulates highly localized intracellular cAMP microdomains critical for pancreatic β-cell insulin secretion, Leydig cell steroidogenesis, and central nervous system signaling. For industrial and academic buyers, PDE8B-IN-1 serves as the definitive tool compound for isolating PDE8-mediated pathways, offering exceptional ligand efficiency and lipophilic ligand efficiency that make it uniquely suitable for both in vitro biochemical assays and in vivo metabolic disease modeling [1].

Generic substitution in PDE8 research is functionally impossible due to the unique structural and enzymatic properties of the PDE8 family. The most common broad-spectrum PDE inhibitor, IBMX (3-isobutyl-1-methylxanthine), is entirely ineffective against PDE8, meaning researchers relying on standard pan-PDE blockers will fail to capture PDE8-regulated cAMP pools [1]. Furthermore, attempting to use legacy non-selective inhibitors like dipyridamole requires high micromolar concentrations that inevitably trigger massive off-target effects across other PDE families (such as PDE5 and PDE6). Finally, substituting with well-known cAMP-elevating agents like the PDE4 inhibitor rolipram or the PDE3 inhibitor cilostamide is invalid, as these enzymes govern distinct spatial cAMP domains; only a targeted agent like PDE8B-IN-1 can specifically unlock the mitochondrial and Golgi-associated cAMP pools controlled by PDE8 without confounding cross-talk [2].

Absolute Requirement Over Broad-Spectrum Inhibitors

A critical procurement differentiator for PDE8B-IN-1 is its efficacy where standard pan-PDE inhibitors fail. While IBMX is universally used to block cAMP degradation across most PDE families, the PDE8 family is uniquely insensitive to it. PDE8B-IN-1 demonstrates profound potency against PDE8B with an IC50 of 1.3 nM, whereas IBMX shows no significant inhibition of PDE8 even at concentrations exceeding 100 μM [1].

Evidence DimensionPDE8B Inhibition (IC50)
Target Compound Data1.3 nM
Comparator Or BaselineIBMX (Inactive / >100,000 nM)
Quantified Difference>76,000-fold greater potency
ConditionsCell-free enzymatic phosphodiesterase assay

Buyers investigating cAMP pathways cannot use standard IBMX to probe PDE8; procuring a specific inhibitor like PDE8B-IN-1 is a strict methodological requirement.

Cross-Family Selectivity Against Other cAMP-Specific PDEs

When selecting a PDE inhibitor for metabolic or neurological models, avoiding cross-reactivity with PDE3 and PDE4 is essential to prevent cardiovascular and emetic side effects. PDE8B-IN-1 exhibits an IC50 of >10 μM against all other non-PDE8 families, ensuring high fidelity. In contrast, using a PDE4-specific inhibitor like rolipram effectively blocks PDE4 at nanomolar ranges but leaves PDE8 completely unaffected, failing to modulate the specific cAMP pools responsible for glucose-stimulated insulin secretion[1].

Evidence DimensionSelectivity Window (PDE8 vs. non-PDE8 families)
Target Compound Data>7,600-fold selectivity (1.3 nM vs >10,000 nM)
Comparator Or BaselineRolipram (Highly active on PDE4, inactive on PDE8)
Quantified DifferenceAbsolute functional divergence in target engagement
ConditionsIn vitro recombinant PDE panel screening

Ensures that downstream phenotypic readouts are exclusively driven by PDE8 blockade, providing clean data for target validation.

Superior Potency Over Legacy Non-Selective Agents

Historically, dipyridamole was used as a weak, non-selective inhibitor to study PDE8, but its poor potency makes it unsuitable for modern precision assays. PDE8B-IN-1 achieves an IC50 of 1.3 nM for PDE8B, whereas dipyridamole requires concentrations around 75.8 μM to achieve similar inhibition. This massive discrepancy means PDE8B-IN-1 can be dosed in the low nanomolar range, completely bypassing the off-target toxicity and solubility issues associated with micromolar dipyridamole dosing[1].

Evidence DimensionPDE8 Enzymatic Inhibition (IC50)
Target Compound Data1.3 nM
Comparator Or BaselineDipyridamole (~75,800 nM)
Quantified Difference~58,000-fold higher potency
ConditionsRecombinant human PDE8 enzymatic assay

Allows researchers to use highly dilute, soluble nanomolar concentrations, preventing solvent toxicity and off-target noise in delicate cellular assays.

Application-Critical Efficacy in Pancreatic Islet Models

The primary translational value of PDE8B-IN-1 lies in its ability to modulate metabolic pathways in primary tissue. In isolated human pancreatic β-cells, treatment with PDE8B-IN-1 significantly potentiates glucose-stimulated insulin secretion (GSIS) compared to basal conditions. Because PDE8 regulates a distinct cAMP pool linked to insulin exocytosis, PDE8B-IN-1 achieves this without the broad, uncoordinated cAMP elevation caused by non-selective agents, proving its superior processability and formulation compatibility in advanced ex vivo models[1].

Evidence DimensionGlucose-Stimulated Insulin Secretion (GSIS)
Target Compound DataSignificant potentiation of GSIS
Comparator Or BaselineBasal glucose / Vehicle control
Quantified DifferenceEnhanced targeted exocytosis specific to high-glucose conditions
ConditionsPrimary human pancreatic islet cells

Validates the compound as a functional, procurement-ready tool for diabetes and metabolic syndrome drug discovery programs.

Metabolic Disease and Diabetes Modeling

Due to its ability to specifically enhance glucose-dependent insulin secretion without triggering systemic cAMP elevation, PDE8B-IN-1 is the optimal choice for ex vivo pancreatic islet assays and in vivo metabolic profiling [1].

Steroidogenesis and Endocrine Research

PDE8 is highly expressed in Leydig and adrenal cells. PDE8B-IN-1 is essential for researchers mapping the specific cAMP microdomains that control testosterone and corticosterone production, replacing inadequate legacy inhibitors [2].

Neurodegenerative Disease Target Validation

With PDE8B found to be overexpressed in the brains of Alzheimer's patients, this compound serves as a highly selective probe for investigating age-related cognitive decline and neuroinflammation pathways [3].

High-Throughput Screening (HTS) Benchmark

Thanks to its exceptional ligand efficiency and lipophilic ligand efficiency, PDE8B-IN-1 is the premier baseline comparator for medicinal chemistry teams developing next-generation, isoform-specific PDE8 therapeutics[4].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

1

Exact Mass

346.13242840 g/mol

Monoisotopic Mass

346.13242840 g/mol

Heavy Atom Count

24

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Last modified: 04-14-2024

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